1,10-Phenanthroline-5,6-dione
Overview
Description
1,10-Phenanthroline-5,6-dione is a bifunctional quinone oxidant. When used in conjunction with Zn2+ catalysts, it is used to affect the aerobic oxidation of secondary amines to a variety of value-added motifs, including indoles .
Synthesis Analysis
A method for the synthesis of this compound has been elaborated via oxidation of 1,10-phenanthroline in the Br2–H2SO4–HNO3 system .Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray diffraction analysis . The compound reacts with the tetrachlorides of Group 4 metals affording adducts of general formula [MCl4(C12H6N2O2)] (M = Ti, Zr or Hf) and [(MCl4)2(C12H6N2O2)] (M = Ti or Hf), N,N′- and N,N′,O,O′-coordinated respectively .Chemical Reactions Analysis
This compound forms Cu(II) and Ag(I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The complexation of this compound by transition metals increases the catalytic turnover frequency by a factor of up to 17 for the aerobic-chemical and a factor of 14 for the indirect electrochemical NAD-regeneration for HLADH catalysed alcohol oxidations .Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.19 and its empirical formula is C12H6N2O2 . It has a melting point of 260 °C (dec.) (lit.) .Scientific Research Applications
Electrochemical Energy Storage
1,10-Phenanthroline-5,6-dione, also known as Phendione, has been explored for its potential application in electrochemical energy storage, particularly in lithium batteries. The research conducted by Lakraychi et al. (2020) highlights the use of Phendione-based transition metal complexes. These complexes demonstrate enhanced charge storage capabilities through the reversible redox of both carbonyl groups and the transition metal center. The study also emphasizes the role of counter ions in these complexes to improve solubility and cycling stability, indicating the potential of Phendione in battery technology (Lakraychi et al., 2020).
Solar Cell Applications
The application of this compound in solar cells has been investigated, notably through the synthesis of novel complexes like tetracyano-1,10-phenanthroline-5,6-dione-ruthenate(II). The research conducted by Abate et al. (2020) demonstrates how the quinone moiety of the coordinated phenanthroline ligand allows for its anchoring to mesoporous titanium dioxide films. This facilitates its use as a sensitizer in dye-sensitized solar cells, contributing to the conversion of light into electrical energy (Abate et al., 2020).
Electrocatalysis and Sensing Applications
The incorporation of this compound into various electrocatalysts has been explored for sensitive sensing applications. For instance, Yuan et al. (2020) developed Pd nanoparticles supported on electrochemically reduced graphene oxide modified with this compound. This configuration exhibited exceptional electrocatalytic activity and was applied for highly sensitive electrochemical sensing of substances like hydrazine and hydrogen peroxide (Yuan et al., 2020).
Electrocatalytic Determination in Biochemical Analysis
In biochemical analysis, this compound has been used in the electrocatalytic determination of biochemically relevant molecules. Kumar et al. (2019) presented a study where a composite electrode was prepared using Cu2+-1,10-phenanthroline-5,6-dione@electrochemically reduced graphene oxide. This electrode showed enhanced electrocatalytic activity for the determination of L-cysteine, demonstrating its potential in biochemical sensing applications (Kumar et al., 2019).
Catalysis in Chemical Reactions
This compound derivatives have been employed as catalysts in various chemical reactions. For instance, Shul’pina et al. (2020) researched the use of copper complexes with 1,10-phenanthrolines in the oxidation of alkanes by hydrogen peroxide. These complexes proved active in producing primary products like alkyl hydroperoxides, which further decompose to yield ketones, aldehydes, and alcohols, highlighting the potential of Phendione in catalysis (Shul’pina et al., 2020).
Structural and Photophysical Studies
Research has also focused on the structural and photophysical properties of this compound complexes. Kumaresan et al. (2021) synthesized molecular salts of this compound with perchloric acid, using techniques like single-crystal X-ray diffraction for structural determination. This study provides insights into the molecular interactions and electron-density properties of these compounds (Kumaresan et al., 2021).
Biosensing Applications
The potential of this compound in biosensing applications has been explored, such as in the development of glucose biosensors. Kausaite-Minkstimiene et al. (2020) designed a novel amperometric glucose biosensor based on a nanobiocomposite containing poly(this compound). This biosensor exhibited a wide linear range and good reproducibility, indicating the utility of Phendione in glucose detection (Kausaite-Minkstimiene et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 1,10-Phenanthroline-5,6-dione (also known as phendione) are Elastase B (LasB) in Pseudomonas aeruginosa and double-stranded DNA . LasB is a multifunctional metalloenzyme secreted by the gram-negative pathogen Pseudomonas aeruginosa, and this enzyme orchestrates several physiopathological events during bacteria-host interplays .
Mode of Action
Phendione and its metal-based complexes, such as [Ag (phendione) 2 ]ClO 4 (Ag-phendione) and [Cu (phendione) 3 ] (ClO 4) 2 .4H 2 O (Cu-phendione), interact with the DNA by hydrogen bonding, hydrophobic, and electrostatic interactions . Molecular docking analyses revealed that these compounds can interact with the amino acids forming the active site of LasB . Cu-phendione exhibited the highest binding affinity to either major or minor DNA grooves .
Biochemical Pathways
Phendione and its complexes lead to the catalytic oxidation of NADH at low overpotential . This suggests that these compounds may affect the biochemical pathways involving NADH, a crucial coenzyme in many redox reactions in cells.
Pharmacokinetics
Their potent anti-fungal and anti-cancer activity suggest that they may have good bioavailability .
Result of Action
Phendione and its complexes inhibit the proteolytic activity of LasB . They also bind to DNA, leading to topoisomerase I-mediated DNA relaxation of supercoiled plasmid DNA . Moreover, Cu-phendione can induce oxidative DNA injuries . The treatment of Pseudomonas aeruginosa with bactericidal concentrations of Cu-phendione induced DNA fragmentation .
Action Environment
The action, efficacy, and stability of phendione and its complexes can be influenced by environmental factors. For instance, dust formation should be avoided, and the compounds should be stored in a dry, cool, and well-ventilated place . The compounds show potent anti-fungal and anti-cancer activity, suggesting that they may be stable and effective in various biological environments .
Safety and Hazards
1,10-Phenanthroline-5,6-dione causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
1,10-Phenanthroline-5,6-dione forms Cu(II) and Ag(I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential . These properties highlight a possible novel DNA-targeted mechanism by which phendio-containing complexes, in part, elicit toxicity toward the multidrug-resistant pathogen P. aeruginosa .
Biochemical Analysis
Biochemical Properties
Enzyme Interactions: PD interacts with various biomolecules, including enzymes. Notably, it has been found to be a more efficient mediator compared to 9,10-phenanthrenequinone (PQ) in reactions with NADP⁺-ferredoxin reductase (FNR), an FAD-dependent enzyme. This suggests that PD could be suitable for glucose oxidase (GOx)-based biosensors .
Cellular Effects
PD influences cell function through its interactions with glucose oxidase. As a mediator, it facilitates electron transfer between the active site of GOx and the electrode surface. This impacts glucose quantification and bioelectrocatalytic activity .
Properties
IUPAC Name |
1,10-phenanthroline-5,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCALAFIVPCAXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181763 | |
Record name | 1,10-Phenanthroline-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27318-90-7 | |
Record name | 1,10-Phenanthroline-5,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27318-90-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,10-Phenanthroline-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-PHENANTHROLINE-5,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD7KXA2W0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,10-phenanthroline-5,6-dione?
A1: this compound has a molecular formula of C12H6N2O2 and a molecular weight of 210.19 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: Key spectroscopic features include characteristic infrared (IR) peaks corresponding to C=O and C-N stretching vibrations. A complete assignment of Raman active modes in the 100–4000 cm-1 spectral region is available. [] Additionally, UV-visible spectroscopy reveals intense ligand-centered bands in the UV region and moderately intense metal-to-ligand charge-transfer (MLCT) bands in the visible region upon complexation with metals. []
Q3: How does the structure of this compound influence its coordination behavior?
A3: The presence of two nitrogen atoms in the phenanthroline ring and two oxygen atoms from the dione group provides this compound with versatile coordination abilities. It can act as a bidentate ligand coordinating through the two nitrogen atoms [, , , ], or as a bridging ligand coordinating through both nitrogen and oxygen atoms. [, ] This flexibility allows for the formation of diverse metal complexes with varying geometries and properties. [, ]
Q4: How does this compound interact with biological systems?
A4: Studies show that this compound and its metal complexes demonstrate promising anti-parasitic [] and antifungal [, ] activities. They exhibit activity against various Leishmania species [] and fungal strains like Phialophora verrucosa [, ] and Trichomonas vaginalis. [] The mechanisms of action involve disrupting crucial physiological processes in these organisms, including proliferation, morphology, ergosterol content, and biofilm formation. [, ]
Q5: How does this compound contribute to the activity of its metal complexes against cancer cells?
A5: Studies on zinc(II)-NSAID complexes of this compound show that the ligand contributes to the complexes' anti-proliferative activity against cancer cells. [] The complexes retain the anti-inflammatory properties of NSAIDs while exhibiting enhanced activity compared to cisplatin. [] Further research suggests that these complexes disrupt intercellular bridges, delay cellular migration, and downregulate EMT-related genes, highlighting their potential as anti-cancer agents. []
Q6: What is the role of this compound in NADH oxidation?
A6: this compound and its transition metal complexes demonstrate significant electrocatalytic activity towards NADH oxidation. [] Modifying electrodes with these compounds significantly lowers the overpotential for NADH oxidation, enabling sensitive electrochemical detection of NADH with minimal interference. [, ] This property makes them promising materials for developing electrochemical biosensors. [, ]
Q7: How can the redox properties of this compound be exploited in chemical synthesis?
A7: The redox-active nature of this compound, specifically its ability to undergo reversible reduction to the corresponding hydroquinone, makes it a suitable mediator for NAD+ regeneration in enzymatic synthesis. [] Complexation with transition metals further enhances the catalytic turnover frequency, enabling efficient and sustainable biocatalytic processes. []
Q8: Have there been any computational studies on this compound and its complexes?
A8: Yes, computational studies, such as PM3 calculations, have been employed to investigate the geometries of organotin complexes containing this compound. [] Density functional theory (DFT) calculations have also been utilized to assign the vibrational modes observed in Raman spectra of the compound. [] These studies provide valuable insights into the structural features and electronic properties of these complexes.
Q9: How does the presence of solvent molecules affect the structure of this compound complexes?
A9: Research shows that solvent molecules can significantly influence the crystal packing and structural features of this compound complexes. [] For instance, the presence of acetonitrile molecules in a zinc(II) complex leads to a three-dimensional network stabilized by intermolecular interactions. [] Similarly, in a cobalt(II) complex, pyridine molecules occupy channels within the crystal structure, influencing the overall packing arrangement. []
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